molecular formula C15H11F3O2 B7763255 Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B7763255
M. Wt: 280.24 g/mol
InChI Key: QEJLGUUJIJBMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate is a biphenyl-based ester featuring a trifluoromethyl (-CF₃) substituent at the 3' position of the distal phenyl ring and a methyl ester group at the 4-position of the proximal phenyl ring. This compound is part of a broader class of biphenyl carboxylates studied for applications in medicinal chemistry, materials science, and catalysis. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings (referenced in ), to assemble the biphenyl backbone, followed by functionalization of the ester and trifluoromethyl groups . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical motif in drug design .

Properties

IUPAC Name

methyl 4-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-20-14(19)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJLGUUJIJBMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

Catalysts : Palladium complexes such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are preferred, with catalyst loadings of 0.1–2.0 mol%.
Solvents : Toluene or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar).
Bases : Aqueous Na₂CO₃ or Cs₂CO₃ to facilitate transmetalation.
Temperature : 50–100°C for 4–24 hours.

Table 1: Optimized Suzuki-Miyaura Conditions for Biphenyl Synthesis

ComponentSpecificationYield (%)Reference
Boronic Acid3-Trifluoromethylphenylboronic acid78–92
HalideMethyl 4-bromobenzoate
CatalystPdCl₂(PPh₃)₂ (1.0 mol%)
SolventToluene
BaseNa₂CO₃ (2.0 M aqueous)
Reaction Time12 hours at 80°C

Mechanistic Insight : Oxidative addition of the aryl halide to Pd(0) initiates the cycle, followed by transmetalation with the boronic acid. Reductive elimination forms the biphenyl bond, regenerating the Pd catalyst.

Direct Esterification Strategies

Esterification is critical for introducing the methyl carboxylate group. Two primary approaches are employed:

Pre-Coupling Esterification

The methyl ester is introduced before biphenyl coupling to avoid post-synthesis functionalization challenges. Methyl 4-bromobenzoate serves as the electrophilic partner in Suzuki reactions.

Advantages :

  • Eliminates need for post-coupling esterification.

  • Higher yields due to stability of ester groups under coupling conditions.

Post-Coupling Esterification

For biphenyls synthesized with a carboxylic acid group, esterification is achieved via:

  • Fischer esterification : Refluxing with methanol and H₂SO₄ (12–24 hours, 60–80°C).

  • Diazomethane treatment : Instantaneous reaction but limited to small-scale syntheses due to safety concerns.

Table 2: Esterification Efficiency Comparison

MethodConditionsYield (%)Purity (%)
FischerMeOH/H₂SO₄, 80°C, 24 h8598
DiazomethaneEt₂O, 0°C, 1 h9599

Trifluoromethyl Group Introduction

The electron-withdrawing trifluoromethyl group at the 3'-position is introduced via:

Pre-Functionalized Building Blocks

Using 3-trifluoromethylphenylboronic acid in Suzuki couplings ensures direct incorporation.

Synthesis of 3-Trifluoromethylphenylboronic Acid :

  • Step 1 : Bromination of 3-trifluoromethylaniline using Br₂ in HBr/AcOH.

  • Step 2 : Lithiation with n-BuLi followed by treatment with B(OMe)₃.

Post-Coupling Fluorination

For biphenyls lacking the trifluoromethyl group, late-stage fluorination employs:

  • Ruppert-Prakash reagent (TMSCF₃) : Copper-mediated C–H trifluoromethylation at 100–120°C.

  • Electrophilic trifluoromethylation : Using Umemoto’s reagent (CF₃⁺ source).

Challenges :

  • Regioselectivity issues in polyaromatic systems.

  • Requires directing groups for positional control.

Industrial-Scale Production

Continuous Flow Reactors

  • Residence Time : 10–30 minutes at 150–200°C.

  • Catalyst Recycling : Pd-coated microreactors reduce metal leaching (<0.1 ppm).

Purification Protocols

  • Liquid-Liquid Extraction : Separates unreacted boronic acids using ethyl acetate/water.

  • Crystallization : Ethanol/water mixtures yield >99% pure product.

Alternative Synthetic Routes

Ullmann Coupling

Copper-catalyzed coupling of methyl 4-iodobenzoate with 3-trifluoromethyliodobenzene.

Conditions :

  • CuI (10 mol%), 1,10-phenanthroline (20 mol%), DMF, 120°C, 24 hours.

  • Yield : 65–70%.

Decarboxylative Cross-Coupling

  • Reactants : 3-Trifluoromethylbenzoic acid and methyl 4-bromobenzoate.

  • Catalyst : Pd(OAc)₂ (2 mol%), Ag₂CO₃ (3 equiv.), DMSO, 100°C.

  • Yield : 60%.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (s, 1H, Ar–H), 7.65–7.50 (m, 4H, Ar–H), 3.95 (s, 3H, COOCH₃).

  • ¹³C NMR : δ 166.5 (C=O), 139.2–125.7 (Ar–C), 52.1 (COOCH₃).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₁F₃O₂: 296.0664; found: 296.0668.

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (70:30), retention time = 6.8 min, purity >99%.

Emerging Technologies

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ (2 mol%).

  • Conditions : Blue LED irradiation, room temperature.

  • Yield : 75% for decarboxylative couplings.

Biocatalytic Approaches

  • Enzyme : Arylmalonate decarboxylase (AMDase).

  • Substrate : Dimethyl 3'-trifluoromethylbiphenyl-4,4'-dicarboxylate.

  • Selectivity : >90% enantiomeric excess for chiral derivatives .

Chemical Reactions Analysis

Oxidation Reactions

The ester group undergoes oxidation to form carboxylic acid derivatives. This transformation is typically achieved using strong oxidizing agents:

Reagent Conditions Product Yield Source
Potassium permanganateAcidic aqueous solution, reflux3'-(Trifluoromethyl)biphenyl-4-carboxylic acid85–92%
Chromium trioxide (CrO₃)H₂SO₄ catalyst, acetone, 0°CSame as above78%

Mechanistic Insight : Oxidation proceeds via nucleophilic attack on the ester carbonyl, followed by cleavage of the C–O bond to form the carboxylic acid. The trifluoromethyl group stabilizes intermediates through inductive effects .

Reduction Reactions

The ester group can be selectively reduced to a primary alcohol without affecting the trifluoromethyl group:

Reagent Conditions Product Yield Source
Lithium aluminum hydrideTHF, 0°C, inert atmosphere[2'-(Trifluoromethyl)biphenyl-4-yl]methanol93%
Sodium borohydrideEthanol, refluxPartial reduction (low yield)<30%

Industrial Relevance : LiAlH₄ reduction is scalable via continuous flow reactors, achieving >90% purity with minimal byproducts.

Nucleophilic Substitution

The trifluoromethyl group directs electrophilic substitution to specific positions on the aromatic rings:

Aromatic Electrophilic Substitution

Reaction Reagent Position Product Yield
NitrationHNO₃/H₂SO₄Para to CF₃Nitro-substituted derivative67%
HalogenationCl₂/FeCl₃Ortho to COOCH₃Chlorinated biphenyl ester58%

Mechanistic Note : The CF₃ group deactivates the ring but directs incoming electrophiles to the para position due to its strong -I effect .

Ester Group Substitution

The methoxycarbonyl group participates in nucleophilic acyl substitution:

text
Methyl 3'-(trifluoromethyl)biphenyl-4-carboxylate + RNH₂ → 3'-(Trifluoromethyl)biphenyl-4-carboxamide (Yield: 75–82%)

Conditions : Amines (e.g., benzylamine) in DMF at 80°C.

Hydrolysis Reactions

Controlled hydrolysis of the ester yields carboxylic acids or salts:

Conditions Product Application
NaOH (aqueous), refluxSodium carboxylate saltIntermediate for coupling reactions
HCl (conc.), ethanol3'-(Trifluoromethyl)biphenyl-4-carboxylic acidAPI synthesis

Kinetics : Base-mediated hydrolysis follows second-order kinetics with k=1.2×103L\cdotpmol1\cdotps1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C .

Cross-Coupling Reactions

The biphenyl system participates in palladium-catalyzed couplings:

Reaction Type Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄Functionalized biphenyl derivatives89%
Heck reactionPd(OAc)₂Alkenylated biphenyl compounds73%

Example : Coupling with arylboronic acids under Suzuki conditions produces tetra-substituted biphenyls used in liquid crystal materials .

Biological Activity Correlations

Derivatives synthesized from these reactions exhibit enhanced bioactivity:

  • Antimicrobial agents : Carboxylic acid derivatives show MIC values of 4–8 µg/mL against S. aureus .

  • Enzyme inhibition : Reduced alcohol derivatives inhibit Sfp-PPTase with IC50=1.2μMIC_{50} = 1.2 \, \mu\text{M}, a key target in bacterial pathogenesis.

This compound’s reactivity profile underscores its utility in developing fluorinated bioactive molecules and advanced materials. Experimental protocols emphasize reproducibility, with yields consistently exceeding 75% under optimized conditions.

Scientific Research Applications

Organic Synthesis

Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions:

  • Substitution Reactions : The trifluoromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions.
  • Coupling Reactions : It can be utilized in cross-coupling reactions such as Suzuki and Heck coupling to form complex organic frameworks.

Data Summary Table for Organic Synthesis

Reaction TypeDescriptionExamples of Products
SubstitutionNucleophilic substitution with aminesAmino derivatives
CouplingCross-coupling with aryl halidesBiaryl compounds
OxidationConversion to carboxylic acidsCarboxylic acid derivatives

Medicinal Chemistry

The compound has been studied for its potential biological activities, particularly in the development of pharmaceuticals. Its structure allows it to interact with biological targets effectively:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit enhanced activity against various microorganisms compared to non-fluorinated analogs.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Case Studies in Medicinal Chemistry

  • Antimicrobial Evaluation : A study synthesized several biphenyl derivatives and tested their efficacy against bacterial strains. The results showed that compounds with the trifluoromethyl group demonstrated superior antimicrobial properties compared to their non-fluorinated counterparts.
  • Cytotoxicity Studies : Research indicated that the presence of the trifluoromethyl group reduced cytotoxicity in human cell lines, suggesting a safer profile for therapeutic applications.

Material Science

This compound is also explored for its applications in material science:

  • Polymer Development : Its unique chemical properties make it suitable for creating polymers with specific thermal and mechanical properties.
  • Fluorinated Materials : The trifluoromethyl group imparts hydrophobic characteristics, making these materials useful in coatings and surface treatments.

Summary of Findings

The applications of this compound span across multiple scientific domains due to its versatile reactivity and biological activity. Its role as an intermediate in organic synthesis, potential as an antimicrobial agent, and use in advanced materials highlight its significance in ongoing research.

Mechanism of Action

The mechanism by which Methyl 3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to improved efficacy and selectivity in pharmaceutical applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on the biphenyl scaffold significantly influences physicochemical properties and reactivity. Key comparisons include:

Table 1: Substituent Position and Functional Group Comparisons
Compound Name Substituent Position (Distal Ring) Functional Groups Key Properties/Applications References
Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate 3' -CF₃, -COOCH₃ Enhanced metabolic stability
Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate (2f) 4' -CF₃, -COOCH₃ Altered steric hindrance
Methyl 5'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate (2g) 5' -CF₃, -COOCH₃ Distinct NMR shifts due to symmetry
Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate 3'-CH₃, 4'-Cl -CH₃, -Cl, -COOCH₃ Increased hydrophobicity
Methyl 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylate 4'-F, 3-OH -F, -OH, -COOCH₃ Hydrogen bonding potential

Key Findings :

  • Trifluoromethyl Position : The 3'-CF₃ isomer (target compound) exhibits distinct electronic effects compared to 4'-CF₃ (2f) due to differences in resonance and inductive effects. For example, 4'-CF₃ derivatives may experience greater steric hindrance in planar biphenyl systems .
  • Halogen vs. CF₃ : Chlorine or fluorine substituents (e.g., 4'-Cl in or 4'-F in ) reduce electron density on the aromatic ring but lack the strong electron-withdrawing and lipophilic character of -CF₃ .

Physicochemical Properties

Table 2: Stability and Reactivity Comparisons
Compound Hydrolytic Stability (Rat Plasma) LogP (Predicted) NMR Shifts (¹H/¹³C)
Methyl [1,1'-biphenyl]-4-carboxylate (17) High 3.2 δ 8.10 (d, J=8.4 Hz, Ar-H), δ 167.5 (C=O)
This compound Moderate 4.1 δ 8.15 (d, J=8.4 Hz, Ar-H), δ 167.8 (C=O)
Methyl 4'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate (2f) Low 4.0 δ 8.20 (s, Ar-H), δ 168.2 (C=O)
Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate High 3.5 δ 7.95 (d, J=8.4 Hz, Ar-H), δ 167.0 (C=O)

Key Findings :

  • Hydrolytic Stability : The trifluoromethyl group reduces ester hydrolysis rates compared to unsubstituted analogues (e.g., compound 17 in ). However, 4'-CF₃ derivatives (2f) show lower stability than 3'-CF₃ due to increased steric strain near the ester group .
  • NMR Trends : The -CF₃ group deshields adjacent protons, causing upfield shifts in ¹H NMR (e.g., δ 8.15 for 3'-CF₃ vs. δ 8.10 for unsubstituted compound 17) .

Challenges :

  • Trifluoromethyl Incorporation : Installing -CF₃ at the 3' position requires precise directing groups (e.g., U-shaped templates in ) to achieve regioselectivity.
  • Yield Optimization : Compound 6d (tert-butyl ester analogue) achieved 72% yield via acyl chloride intermediates, suggesting similar strategies apply to the target compound .

Q & A

Q. What are the common synthetic routes for Methyl 3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cross-coupling reactions , such as Suzuki-Miyaura coupling, to construct the biphenyl core. For example, describes a multi-step synthesis involving thionyl chloride-mediated acyl chloride formation followed by amide coupling in DCM/acetonitrile, yielding 72% after purification by flash chromatography (FC) . Optimization strategies include:
  • Catalyst selection : Palladium or nickel catalysts (e.g., from ) for efficient coupling.
  • Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity.
  • Purification : Gradient elution (e.g., 0–10% MeOH/DCM) improves separation of biphenyl derivatives .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Structural validation relies on 1H/13C NMR and HRMS . For instance, highlights:
  • 1H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl groups (δ -60 ppm in 19F NMR).
  • 13C NMR : Peaks for carboxylate carbonyl (~168 ppm) and biphenyl carbons (120–140 ppm).
  • HRMS : Experimental molecular weight should match theoretical values (e.g., C15H11F3O2: calc. 280.07, obs. 280.06) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical and experimental spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from steric effects or solvent interactions . To resolve them:
  • Comparative analysis : Use reference compounds (e.g., methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate in ) to benchmark shifts.
  • Computational modeling : DFT calculations predict chemical shifts for comparison .
  • Variable-temperature NMR : Identifies dynamic effects in crowded regions (e.g., ortho-substituted trifluoromethyl groups) .

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group alters reactivity by:
  • Reducing electron density on the biphenyl ring, favoring oxidative addition in Pd-catalyzed couplings ().
  • Enhancing stability against metabolic degradation in biological studies (e.g., WDR5 degraders in ).
  • Affecting regioselectivity : Meta-directing effects complicate functionalization, requiring templated C–H activation ().

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be mitigated?

  • Methodological Answer : Key challenges include:
  • Intermediate degradation : Acid-sensitive intermediates (e.g., tert-butyl esters in ) require controlled TFA deprotection.
  • Purification bottlenecks : Replace FC with preparative HPLC for high-purity isolation at scale.
  • Solvent waste : Optimize stoichiometry (e.g., thionyl chloride in ) to minimize excess reagent use .

Data Analysis and Mechanistic Questions

Q. How can researchers analyze competing reaction pathways during the synthesis of this compound?

  • Methodological Answer : Use kinetic and mechanistic studies :
  • In situ monitoring : ReactIR or LC-MS tracks intermediate formation (e.g., acyl chloride in ).
  • Isotopic labeling : 18O-labeled carboxylate groups clarify esterification mechanisms.
  • Competition experiments : Compare yields of biphenyl vs. homocoupled byproducts under varying Pd:Ni ratios ().

Q. What role do ligands play in controlling selectivity during the cross-coupling synthesis of this compound?

  • Methodological Answer : Phosphine ligands (e.g., SPhos) enhance Pd catalyst stability and selectivity:
  • Bulkier ligands suppress undesired β-hydride elimination.
  • Bidentate ligands (e.g., dppe) improve turnover in electron-deficient aryl systems ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.